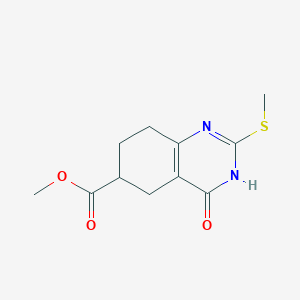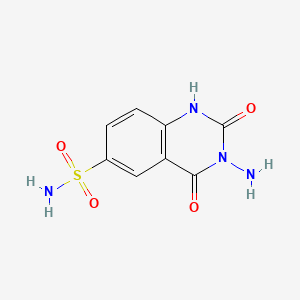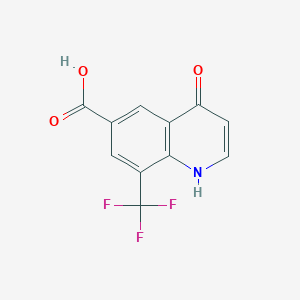![molecular formula C12H7N3O4 B11858074 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-62-5](/img/structure/B11858074.png)
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]isoquinoline core with methyl and nitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the imidazo[1,2-b]isoquinoline scaffold . . The methyl group is usually introduced via alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Transition-metal-catalyzed reactions and organocatalytic methods are often employed to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may target DNA, proteins, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar structural features.
Tinidazole: Another nitroimidazole used for its antimicrobial properties.
Nimorazole: A nitroimidazole with applications in cancer therapy.
Uniqueness
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is unique due to its specific substitution pattern and the presence of both nitro and methyl groups on the imidazo[1,2-b]isoquinoline core
Propiedades
Número CAS |
62366-62-5 |
|---|---|
Fórmula molecular |
C12H7N3O4 |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
3-methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C12H7N3O4/c1-6-5-13-11-10(16)9-4-7(15(18)19)2-3-8(9)12(17)14(6)11/h2-5H,1H3 |
Clave InChI |
DQEXBNNJLAMKGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2N1C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)


![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)


![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)

